molecular formula C10H11FLiNO2 B13482306 Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate

Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate

Cat. No.: B13482306
M. Wt: 203.2 g/mol
InChI Key: IVIQXFMSMOUIQB-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium ion coordinated to a fluoropyridine moiety and a methylbutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate typically involves the reaction of 3-fluoropyridine with a suitable lithium reagent. One common method is the reaction of 3-fluoropyridine with lithium diisopropylamide (LDA) in an inert atmosphere, followed by the addition of 3-methylbutanoic acid. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(3-fluoropyridin-4-yl)acetate
  • Lithium 2-(4-fluorophenyl)acetate
  • Lithium 2-(3-chloropyridin-4-yl)acetate

Uniqueness

Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is unique due to the presence of both a fluoropyridine and a methylbutanoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11FLiNO2

Molecular Weight

203.2 g/mol

IUPAC Name

lithium;2-(3-fluoropyridin-4-yl)-3-methylbutanoate

InChI

InChI=1S/C10H12FNO2.Li/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11;/h3-6,9H,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

IVIQXFMSMOUIQB-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C(C1=C(C=NC=C1)F)C(=O)[O-]

Origin of Product

United States

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